
(4-(3,4-Diclorofenil)piperazin-1-il)(morfolino)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone” is a compound that has been studied for its potential use in medical applications . It has been shown to be a potent and very isoform-selective inhibitor of AKR1C3, an aldo-keto reductase enzyme . This enzyme is of interest as a potential target for drugs for leukemia and hormone-related cancers .
Synthesis Analysis
The compound was prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process resulted in a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones .Molecular Structure Analysis
The molecular formula of the compound is C15H19Cl2N3O2 . Its average mass is 344.236 Da and its monoisotopic mass is 343.085419 Da .Chemical Reactions Analysis
The compound has been shown to interact with the AKR1C3 enzyme in a specific way . The carbonyl oxygen of the drug forms a hydrogen bond with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its density is 1.220±0.06 g/cm3 .Aplicaciones Científicas De Investigación
- Investigación: Se ha identificado una nueva serie de 5-(4-arilpiperazin-1-il)-N-quinolinil-pentanamidas, incluido nuestro compuesto de interés, como ligandos de alta afinidad para el receptor D3 .
- Nuestro Compuesto: La presencia de un grupo indol en nuestro compuesto sugiere una posible actividad farmacológica .
Ligandos del Receptor de Dopamina D3
Derivados del Indol
Precursor de Fármacos Antipsicóticos
Mecanismo De Acción
Target of Action
The primary target of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is the aldo-keto reductase enzyme AKR1C3 . This enzyme plays a crucial role in the metabolism of steroids and prostaglandins, and its inhibition can have significant effects on cellular processes .
Mode of Action
The compound acts as a potent and very isoform-selective inhibitor of AKR1C3 . It binds to the active site of the enzyme, forming hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The inhibition of AKR1C3 by (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone can affect various biochemical pathways. AKR1C3 is involved in the metabolism of steroids and prostaglandins, so its inhibition can disrupt these pathways and their downstream effects .
Pharmacokinetics
The compound’s potency and selectivity for akr1c3 suggest that it may have good bioavailability .
Result of Action
The inhibition of AKR1C3 by (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone can lead to significant molecular and cellular effects. For example, it can disrupt the metabolism of steroids and prostaglandins, potentially affecting cell signaling and other cellular processes .
Safety and Hazards
Propiedades
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-13-2-1-12(11-14(13)17)18-3-5-19(6-4-18)15(21)20-7-9-22-10-8-20/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRHOMQZAAIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

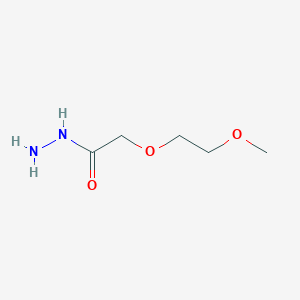

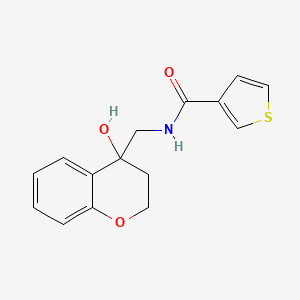
![2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2448571.png)
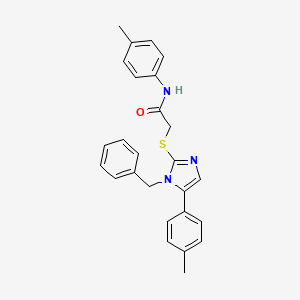
![Ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B2448574.png)
![1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2448576.png)
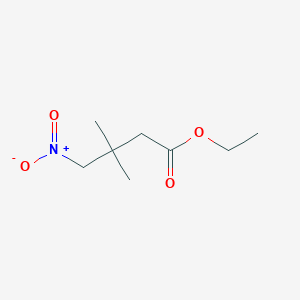
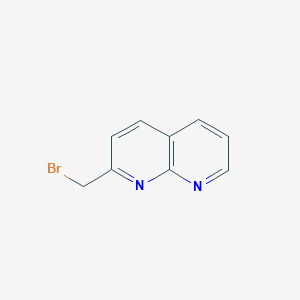
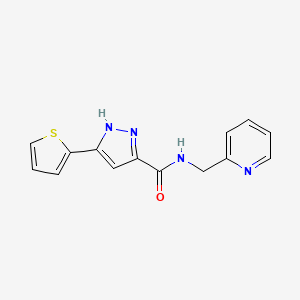
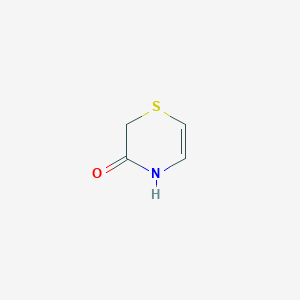
![2-(2-chloro-6-fluorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2448585.png)

![(3E)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448587.png)